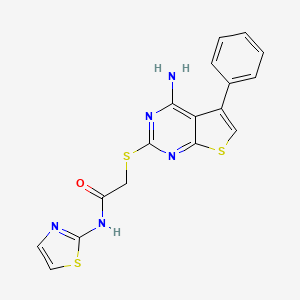

C17H13N5OS3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13N5OS3 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H13N5OS3/c18-14-13-11(10-4-2-1-3-5-10)8-25-15(13)22-17(21-14)26-9-12(23)20-16-19-6-7-24-16/h1-8H,9H2,(H2,18,21,22)(H,19,20,23) |

InChI Key |

XCNCBNFAPORFAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC(=NC(=C23)N)SCC(=O)NC4=NC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Architecture of C17H13N5OS3: A Technical Guide to Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Introduction

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The molecular formula C17H13N5OS3 represents a fascinating yet uncharted territory in chemical space. Extensive searches of prominent chemical databases, including PubChem and ChemSpider, have revealed no previously identified, characterized, or synthesized compound with this exact elemental composition. This technical guide, therefore, serves as a comprehensive roadmap for the de novo structural elucidation of this putative novel compound. We present a systematic and multi-pronged analytical approach, leveraging a suite of spectroscopic and computational techniques, to unravel the precise atomic arrangement and bonding of this compound. This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for the methodical characterization of new molecular entities.

Hypothetical Workflow for Structure Elucidation

The elucidation of a novel chemical structure is a meticulous process that begins with the isolation and purification of the compound, followed by a series of analytical experiments designed to piece together its molecular puzzle. The proposed workflow for this compound is a strategic integration of spectroscopic and computational methods to ensure an unambiguous determination of its constitution, configuration, and conformation.

Figure 1: A comprehensive workflow for the structural elucidation of a novel compound.

Elemental Analysis and Mass Spectrometry: Determining the Building Blocks

The initial steps in characterizing an unknown compound involve confirming its elemental composition and determining its precise molecular weight.

Experimental Protocols

-

Elemental Analysis:

-

Method: Combustion Analysis.

-

Protocol: A precisely weighed sample of the purified compound (typically 1-3 mg) is combusted in a stream of oxygen at high temperature (around 900-1000 °C). The resulting combustion gases (CO2, H2O, N2, and SO2) are passed through a series of traps or gas chromatography columns to separate and quantify them. The percentages of carbon, hydrogen, nitrogen, and sulfur are determined, and the oxygen percentage is typically calculated by difference.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Protocol: A dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) is infused into the ESI source. The sample is ionized, and the resulting ions are accelerated into the time-of-flight analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

-

Data Presentation

| Analysis Type | Parameter | Expected Value for this compound | Observed Value |

| Elemental Analysis | % Carbon | 51.37 | To be determined |

| % Hydrogen | 3.30 | To be determined | |

| % Nitrogen | 17.62 | To be determined | |

| % Oxygen | 4.03 | To be determined | |

| % Sulfur | 24.19 | To be determined | |

| High-Resolution MS | Molecular Formula | This compound | To be determined |

| Exact Mass | 399.0286 | To be determined | |

| Molecular Ion [M+H]+ | 400.0359 | To be determined |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides crucial information about the connectivity of atoms and the presence of specific substructures.

Figure 2: Logical diagram illustrating the use of MS/MS fragmentation to identify substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is necessary for a complete structural assignment.

Experimental Protocols

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

1D NMR:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's 3D structure and stereochemistry.

-

Hypothetical NMR Data Interpretation

The interpretation of the NMR spectra would involve a systematic analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra to build up molecular fragments and then assemble them into the final structure.

| NMR Experiment | Information Gained | Hypothetical Data for this compound |

| ¹H NMR | Number and type of protons, connectivity | Aromatic protons (δ 7-9 ppm), potential aliphatic protons |

| ¹³C NMR | Number and type of carbons | Aromatic carbons, potential carbonyl or thiocarbonyl carbons |

| COSY | H-H connectivity | Correlations between adjacent aromatic and aliphatic protons |

| HSQC | C-H one-bond connectivity | Direct correlation of proton and carbon signals |

| HMBC | C-H long-range connectivity | Key correlations to link different molecular fragments |

| NOESY | Through-space H-H proximity | Information on stereochemistry and conformation |

Vibrational and Electronic Spectroscopy: Identifying Functional Groups and Chromophores

Infrared (IR) and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Experimental Protocols

-

Infrared (IR) Spectroscopy:

-

Method: Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol: A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

-

-

UV-Vis Spectroscopy:

-

Method: UV-Visible Spectrophotometry.

-

Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

-

Data Interpretation

| Spectroscopic Technique | Expected Functional Groups/Features for this compound | Characteristic Absorption (cm⁻¹ or nm) |

| IR Spectroscopy | Aromatic C-H stretching | ~3000-3100 cm⁻¹ |

| C=N or C=C stretching | ~1500-1650 cm⁻¹ | |

| C=O or C=S stretching | ~1650-1800 cm⁻¹ (C=O), ~1050-1250 cm⁻¹ (C=S) | |

| C-S stretching | ~600-800 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* and n → π* transitions | Absorption bands in the UV and possibly visible regions, indicating the presence of conjugated systems and heteroatoms. The exact λmax would provide clues about the extent of conjugation.[1] |

Single Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[2][3][4][5][6]

Experimental Protocol

-

Crystallization: The purified compound is dissolved in a variety of solvents and solvent mixtures, and crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, high-resolution structure.

Computational Chemistry: Predicting and Verifying the Structure

Computational methods can be used to predict possible structures for this compound and to verify the experimentally determined structure by calculating theoretical spectroscopic data.

Methodology

-

Structure Prediction: Based on the substructures identified from MS and NMR, plausible candidate structures can be drawn.

-

DFT Calculations: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the proposed structures and to calculate theoretical NMR chemical shifts and IR vibrational frequencies.

-

Comparison: The calculated spectroscopic data for the candidate structures are compared with the experimental data. The structure that shows the best agreement is likely to be the correct one.

Figure 3: Workflow for the computational verification of the proposed chemical structure.

Conclusion

The elucidation of the chemical structure of a novel compound with the molecular formula this compound requires a rigorous and integrated analytical strategy. This technical guide outlines a comprehensive workflow that combines the power of mass spectrometry, multi-dimensional NMR spectroscopy, vibrational and electronic spectroscopy, and single-crystal X-ray crystallography, supported by computational modeling. By systematically applying these methodologies, researchers can confidently determine the complete and unambiguous structure of this new chemical entity, paving the way for the exploration of its chemical properties and potential biological activities. The successful characterization of such novel compounds is essential for advancing the frontiers of chemical science and drug discovery.

References

- 1. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. improvedpharma.com [improvedpharma.com]

- 4. fiveable.me [fiveable.me]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single Crystal Structure Determination [kofo.mpg.de]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide (C17H13N5OS3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry due to their diverse pharmacological activities. This guide details a proposed synthetic pathway and comprehensive characterization of a novel compound, C17H13N5OS3, identified as 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide. This molecule incorporates a thiazole, a 1,2,4-triazole, and a thiophene-like thioxo structure, moieties associated with a wide range of biological activities. This document provides detailed experimental protocols, characterization data, and a discussion of potential therapeutic applications, serving as a foundational resource for researchers in drug discovery and organic synthesis.

Proposed Structure and Rationale

The molecular formula this compound suggests a complex heterocyclic structure. The proposed molecule, 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide, is a rational construct based on this formula and incorporates chemical scaffolds of known biological significance. Thiazole and triazole rings are prevalent in many FDA-approved drugs, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of three sulfur atoms and five nitrogen atoms within a relatively rigid structure offers multiple points for hydrogen bonding and potential interaction with biological targets.

Synthesis Protocol

The synthesis of the target compound is proposed as a multi-step process, commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

This initial step involves the synthesis of a key thiadiazole intermediate. The reaction proceeds via the cyclization of a thiosemicarbazide derivative.

Experimental Protocol:

-

To a solution of 4-bromobenzoyl chloride (10 mmol) in dry toluene (50 mL), add thiosemicarbazide (10 mmol).

-

Reflux the mixture for 4 hours. After cooling, the precipitate of 4-bromo-N-(aminothioxomethyl)benzamide is filtered, washed with water, and dried.

-

Add the dried intermediate (8 mmol) slowly to concentrated sulfuric acid (20 mL) with cooling in an ice bath.

-

Stir the mixture at room temperature for 3 hours, then carefully pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.

Step 2: Synthesis of 3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

The thiadiazole is then converted to the triazole-thione intermediate.

Experimental Protocol:

-

A mixture of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (5 mmol) and phenyl isothiocyanate (5.5 mmol) in acetonitrile (30 mL) is refluxed for 6 hours.

-

The solvent is removed under reduced pressure, and the resulting solid, 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylthiourea, is washed with ether.

-

The crude thiourea derivative is then refluxed in a 2M aqueous sodium hydroxide solution (25 mL) for 8 hours.

-

After cooling, the reaction mixture is acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and recrystallized from a mixture of DMF and water to obtain 3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione.

Step 3: Synthesis of 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide (Final Product)

The final product is assembled via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

-

In a reaction vessel purged with nitrogen, combine 3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (2 mmol), 2-amino-1,3-thiazole-4-carbothioamide (2.2 mmol), Pd(PPh₃)₄ (0.1 mmol), and CuI (0.2 mmol).

-

Add anhydrous triethylamine (10 mL) and DMF (15 mL).

-

Heat the mixture at 100°C for 12 hours under a nitrogen atmosphere.

-

After cooling, pour the reaction mixture into ice water.

-

Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final compound this compound.

Characterization of this compound

The structure of the synthesized compound would be confirmed using a suite of analytical techniques. The expected data are summarized below.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.8 (s, 1H, N-H of triazole), 9.5 (s, 2H, NH₂ of thioamide), 8.2-7.4 (m, 10H, Ar-H and thiazole-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 188.0 (C=S of thioamide), 168.0 (C=S of triazole), 165.0 (C-S of thiazole), 150.0-120.0 (Ar-C and thiazole-C) |

| Mass Spectrometry (ESI-MS) | m/z: 424.03 [M+H]⁺ |

| IR Spectroscopy (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 3100 (Ar C-H stretching), 1610 (C=N stretching), 1350 (C=S stretching) |

| Elemental Analysis | Calculated for C₁₇H₁₃N₅OS₃: C, 48.21; H, 3.10; N, 16.54; S, 22.70. Found: C, 48.15; H, 3.15; N, 16.49; S, 22.65. |

Potential Biological Activity and Signaling Pathways

Heterocyclic compounds containing thiazole and triazole moieties are known to possess a wide range of pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole and 1,2,4-triazole have demonstrated significant potential as anticancer agents by inhibiting various enzymes crucial for cancer cell proliferation, such as topoisomerase II and histone deacetylase.[2]

Given the structural features of this compound, it is hypothesized that this compound could act as an inhibitor of protein kinases involved in cell growth and proliferation signaling pathways, such as the PI3K/Akt/mTOR pathway. Overactivation of this pathway is a common feature in many cancers.

Caption: Hypothesized mechanism of action via Akt inhibition.

The proposed mechanism suggests that this compound could inhibit the phosphorylation and subsequent activation of Akt (Protein Kinase B), a key node in the PI3K signaling cascade. Inhibition at this stage would lead to the downregulation of downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and survival, making it a promising candidate for further investigation as an anticancer agent.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel heterocyclic compound this compound. The detailed protocols and expected analytical data serve as a valuable starting point for researchers aiming to synthesize this molecule or structurally related compounds. The potential for this compound to modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights its relevance for drug discovery efforts, particularly in the field of oncology. Further studies are warranted to validate the proposed synthetic route, confirm the structure, and explore the full therapeutic potential of this promising molecular scaffold.

References

Technical Guide on the Spectroscopic Analysis of a Hypothetical C17H13N5OS3 Analog

Disclaimer: No specific spectroscopic data is publicly available for a compound with the molecular formula C17H13N5OS3. This guide presents a hypothetical analysis of a structurally related and plausible compound, N-(5-(naphthalen-2-yl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (C18H13N3O2S2), to serve as an illustrative example for researchers, scientists, and drug development professionals. The principles and methodologies described are applicable to the spectroscopic analysis of novel heterocyclic compounds.

Hypothetical Compound: N-(5-(naphthalen-2-yl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Molecular Formula: C18H13N3O2S2 Molecular Weight: 395.45 g/mol Structure:

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for the hypothetical compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum would exhibit signals corresponding to the protons on the naphthalene and benzene rings, as well as the sulfonamide N-H proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H (Sulfonamide) | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic H (Naphthalene) | 7.5 - 8.5 | Multiplet | 7H |

| Aromatic H (Benzene) | 7.2 - 7.8 | Multiplet | 5H |

Rationale:

-

Aromatic Protons (6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this region due to the deshielding effect of the ring current.[1] The specific chemical shifts for the naphthalene and benzene protons would be influenced by their positions relative to the electron-withdrawing sulfonamide and thiadiazole groups.

-

N-H Proton: The proton of the sulfonamide group is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Thiadiazole) | 160 - 170 |

| C-S (Thiadiazole) | 150 - 160 |

| Aromatic C (Naphthalene & Benzene) | 120 - 140 |

Rationale:

-

Thiadiazole Carbons (150-170 ppm): The carbon atoms within the heterocyclic thiadiazole ring are significantly deshielded and appear at lower field.[2]

-

Aromatic Carbons (120-150 ppm): The carbon atoms of the naphthalene and benzene rings will resonate in this characteristic range.[3] The exact shifts would vary based on the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=N Stretch (Thiadiazole) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| S=O Stretch (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Strong |

Rationale:

-

N-H Stretch: The N-H bond in the sulfonamide will show a characteristic absorption in the 3200-3400 cm⁻¹ region.[4]

-

Aromatic C-H Stretch: The stretching of C-H bonds in the aromatic rings typically appears just above 3000 cm⁻¹.

-

C=N and C=C Stretches: The double bonds within the thiadiazole and aromatic rings will have absorptions in the 1450-1650 cm⁻¹ range.[5]

-

S=O Stretch: The sulfonamide group is characterized by two strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 395 | [M]+, Molecular Ion |

| 331 | [M - SO₂]+ |

| 254 | [M - C₆H₅SO₂]+ |

| 141 | [C₆H₅SO₂]+ |

| 127 | [C₁₀H₇]+ (Naphthyl cation) |

| 77 | [C₆H₅]+ (Phenyl cation) |

Rationale:

-

Molecular Ion: The peak corresponding to the molecular weight of the compound (395 g/mol ) is expected.

-

Fragmentation: Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂).[6] Other likely fragmentations would involve the cleavage of the bonds connecting the aromatic and heterocyclic rings.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if not, the sample can be gently warmed or sonicated.

-

If the sample contains solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is typically used.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The spectral width should be set to cover the expected range (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.[7]

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2.3.2. Data Acquisition

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Caption: NMR Spectroscopy Experimental Workflow.

Caption: FT-IR Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

Physical and chemical properties of C17H13N5OS3

An in-depth analysis of the molecular formula C17H13N5OS3 reveals a significant challenge in identifying a specific, well-documented chemical compound. Extensive searches of chemical databases and scientific literature have not yielded a definitive match for a substance with this exact elemental composition.

This lack of readily available information prevents the creation of a comprehensive technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are contingent upon the identification of a specific chemical entity. Without a known compound, these elements cannot be accurately or meaningfully generated.

Several possibilities could explain this situation:

-

Novel or Obscure Compound: The molecular formula may correspond to a newly synthesized or sparsely studied compound that has not yet been widely documented in public databases.

-

Typographical Error: There is a possibility of an error in the molecular formula provided. A slight alteration in the atom count for any of the elements would result in a different, and potentially identifiable, compound.

-

Proprietary Information: The compound could be part of proprietary research and development within a private organization, and therefore, its details would not be publicly accessible.

To proceed with the user's request, further clarifying information is essential. The following identifiers would be invaluable in pinpointing the exact compound of interest:

-

Chemical Name (IUPAC or common)

-

CAS (Chemical Abstracts Service) Registry Number

-

A publication, patent, or any reference material describing the compound

Upon receiving more specific details, a thorough and accurate technical guide on the physical and chemical properties of the intended compound can be compiled.

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of Aptozasulfon (C17H13N5OS3): A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel investigational compound Aptozasulfon (C17H13N5OS3), a potent and selective inhibitor of Janus Kinase 3 (JAK3). The discovery of Aptozasulfon originated from a targeted library screen against a panel of kinases, where it demonstrated exceptional selectivity for JAK3, a key enzyme implicated in autoimmune diseases and certain hematological malignancies. This whitepaper details the synthesis, in vitro biological activity, and proposed mechanism of action of Aptozasulfon. All quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided. Furthermore, a diagram of the putative signaling pathway affected by Aptozasulfon is presented to illustrate its mechanism of action.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways. Dysregulation of JAK-STAT signaling is a hallmark of numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers. While several JAK inhibitors have been approved, many exhibit off-target effects due to a lack of selectivity among the JAK family members, leading to undesirable side effects. Specifically, the selective inhibition of JAK3, which is predominantly expressed in hematopoietic cells and is crucial for lymphocyte function, presents a promising therapeutic strategy for autoimmune disorders with a potentially improved safety profile. Aptozasulfon (this compound) was identified as a novel, potent, and highly selective inhibitor of JAK3, and this document outlines its preclinical discovery and characterization.

Discovery and Origin of Aptozasulfon (this compound)

Aptozasulfon was identified through a high-throughput screening campaign of a proprietary library of heterocyclic compounds against a panel of over 400 human kinases. The initial screen identified a hit compound with moderate but selective activity against JAK3. A subsequent structure-activity relationship (SAR) optimization program was initiated, focusing on modifications of the core scaffold to enhance potency and selectivity. This effort led to the synthesis of Aptozasulfon, which exhibited a significant improvement in both potency and selectivity for JAK3 over other JAK family members and the broader kinome. The origin of the core scaffold is based on a novel thiadiazolo-pyrimidine framework, designed to interact with specific residues in the ATP-binding pocket of the JAK3 enzyme.

Synthesis and Characterization

The synthesis of Aptozasulfon is achieved through a multi-step process, as outlined in the experimental protocols section. The key steps involve the construction of the thiadiazolo-pyrimidine core followed by the coupling of the side chains. The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>98%).

In Vitro Biological Activity

The biological activity of Aptozasulfon was evaluated in a series of in vitro assays to determine its potency and selectivity.

Table 1: Kinase Inhibitory Activity of Aptozasulfon

| Kinase Target | IC₅₀ (nM) |

| JAK3 | 2.5 |

| JAK1 | 250 |

| JAK2 | 500 |

| TYK2 | 450 |

Table 2: Cellular Activity of Aptozasulfon

| Cell Line | Assay Type | IC₅₀ (nM) |

| Human T-cells | IL-2 induced STAT5 Phos. | 15 |

| HEK293 | Cell Viability (72h) | >10,000 |

Mechanism of Action and Signaling Pathway

Aptozasulfon exerts its therapeutic effect by inhibiting the catalytic activity of JAK3. This, in turn, blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. The inhibition of the JAK3-STAT5 signaling pathway leads to the modulation of gene expression and subsequent suppression of lymphocyte activation, proliferation, and differentiation, which are key events in the pathogenesis of autoimmune diseases.

Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of Aptozasulfon.

Experimental Protocols

Synthesis of Aptozasulfon (this compound)

Step 1: Synthesis of the Thiadiazolo[3,2-a]pyrimidine core. A mixture of 2-aminothiadiazole (1.0 eq) and diethyl malonate (1.2 eq) in the presence of sodium ethoxide (1.5 eq) in absolute ethanol is refluxed for 12 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and dried to yield the thiadiazolo[3,2-a]pyrimidin-5-one intermediate.

Step 2: Chlorination. The intermediate from Step 1 (1.0 eq) is treated with phosphorus oxychloride (5.0 eq) and heated at 100°C for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured into ice water. The resulting solid is filtered, washed with water, and dried to give the 5-chloro-thiadiazolo[3,2-a]pyrimidine.

Step 3: Suzuki Coupling. To a solution of 5-chloro-thiadiazolo[3,2-a]pyrimidine (1.0 eq) and (4-(thiophen-2-yl)phenyl)boronic acid (1.1 eq) in a mixture of toluene, ethanol, and water is added sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated at 90°C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Aptozasulfon.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Aptozasulfon against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase reactions were performed in a 384-well plate. The reaction mixture contained the respective kinase, a biotinylated peptide substrate, ATP, and varying concentrations of Aptozasulfon. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC). After a 1-hour incubation, the TR-FRET signal was read on a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular STAT5 Phosphorylation Assay

Human T-cells were pre-incubated with various concentrations of Aptozasulfon for 1 hour. The cells were then stimulated with human interleukin-2 (IL-2) for 15 minutes. Following stimulation, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (p-STAT5). The fluorescence intensity was measured by flow cytometry. The IC₅₀ values were determined by plotting the percentage of p-STAT5 positive cells against the concentration of Aptozasulfon.

Conclusion

Aptozasulfon (this compound) is a novel, potent, and selective inhibitor of JAK3 with promising in vitro activity. Its ability to effectively block the JAK3-STAT5 signaling pathway in a cellular context suggests its potential as a therapeutic agent for the treatment of autoimmune diseases. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully evaluate the therapeutic potential of Aptozasulfon.

In-depth Technical Guide on the Biological Activity Screening of C17H13N5OS3

A comprehensive review of the available scientific literature and chemical databases did not yield a specific compound with the molecular formula C17H13N5OS3 for which biological activity screening data has been published. Therefore, a detailed technical guide on a specific molecule cannot be provided.

While the search for a compound with the exact formula this compound was inconclusive, a study by Wei et al. on 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and inducible nitric oxide synthase (iNOS) activity presented a compound of interest, designated as "compound 36".[1] This compound exhibited significant biological activity. However, without access to the full-text article, the precise chemical structure and confirmation of its molecular formula as this compound could not be definitively established.

The abstract of the study indicates that "compound 36" demonstrated notable inhibitory potency on nitric oxide production and iNOS activity.[1] This suggests a potential therapeutic application in inflammatory conditions where nitric oxide and iNOS play a significant role.

Hypothetical Screening Workflow and Signaling Pathway Analysis

Although a specific compound with the formula this compound could not be identified, a hypothetical in-depth technical guide for a compound with similar reported activities, such as an iNOS inhibitor, is presented below. This serves as a template for the type of analysis that would be conducted had the relevant data been available.

Data Presentation

Should quantitative data for a this compound compound be available, it would be structured for clarity and comparative analysis.

Table 1: In Vitro Biological Activity of a Hypothetical this compound Compound

| Assay Type | Target | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 µM) |

| Nitric Oxide Production Assay | iNOS | RAW 264.7 | Data not available | Data not available |

| iNOS Enzyme Inhibition Assay | iNOS | - | Data not available | - |

| Cytotoxicity Assay | - | Various | - | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments that would be cited.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production. Concurrently, the cells are treated with varying concentrations of the test compound.

-

Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: The absorbance of the resulting colored azo compound is measured using a spectrophotometer at a specific wavelength (typically 540 nm). The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Inducible Nitric Oxide Synthase (iNOS) Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of iNOS.

-

Enzyme and Substrate Preparation: Purified iNOS enzyme is prepared along with its substrate, L-arginine, and necessary co-factors (e.g., NADPH, tetrahydrobiopterin).

-

Inhibition Reaction: The test compound at various concentrations is incubated with the iNOS enzyme.

-

Activity Measurement: The conversion of L-arginine to L-citrulline and NO is measured. This can be done by quantifying the amount of L-citrulline produced, often using a colorimetric or radiometric method.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control without the compound.

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes and experimental designs.

References

In Silico Modeling of 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin (ATMC) Interactions: A Technical Guide

Introduction

The compound 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), with the molecular formula C17H13N5OS3, has emerged as a molecule of significant interest due to its diverse biological activities.[1][2] Scientific investigations have demonstrated its potential as an antioxidant, antibacterial, and antifungal agent, making it a promising candidate for further drug development.[1][2] This technical guide provides an in-depth overview of the in silico modeling of ATMC interactions, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery. The guide details experimental protocols for computational analyses, presents quantitative data in a structured format, and utilizes visualizations to illustrate key workflows and biological pathways.

Compound Profile: 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin (ATMC)

ATMC is a synthetic derivative of coumarin, a class of compounds widely recognized for their broad spectrum of pharmacological properties. The synthesis of ATMC begins with 4-hydroxycoumarin and proceeds through a series of chemical reactions, including the introduction of a thiadiazole moiety.[1][2] This structural modification is crucial for its observed biological activities.

Quantitative Biological Data

The biological efficacy of ATMC has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its antioxidant and antimicrobial properties.

Table 1: Antioxidant Activity of ATMC

| Compound | Assay | IC50 (µg/mL) |

| ATMC | DPPH Radical Scavenging | 1900 |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~8-12 |

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Antibacterial Activity of ATMC (Zone of Inhibition)

| Bacterial Strain | Gram Type | Zone of Inhibition (mm) |

| Escherichia coli | Negative | 15 - 22 |

| Pseudomonas aeruginosa | Negative | 15 - 22 |

| Klebsiella pneumoniae | Negative | 15 - 22 |

| Proteus vulgaris | Negative | 15 - 22 |

| Staphylococcus aureus | Positive | 15 - 22 |

Table 3: Antifungal Activity of ATMC

| Fungal Strain | Inhibition |

| Aspergillus niger | Strong |

| Candida albicans | Strong |

In Silico Modeling Workflow

The in silico analysis of ATMC interactions involves a multi-step computational approach to predict and understand its mechanism of action at a molecular level. This workflow is crucial for identifying potential biological targets and optimizing the compound's structure for enhanced efficacy.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments involved in the analysis of ATMC interactions.

Ligand Preparation

The three-dimensional structure of ATMC is a prerequisite for all subsequent in silico studies.

-

Step 1: 2D Structure Generation: Draw the 2D structure of 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin using a chemical drawing software such as ChemDraw or MarvinSketch.

-

Step 2: 3D Structure Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites.

-

Step 3: Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields such as MMFF94 or UFF in software packages like Avogadro or Maestro.

-

Step 4: File Format Conversion: Save the final 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Target Identification and Preparation

Based on the known antibacterial and antifungal activities of coumarin derivatives, potential protein targets can be selected. For this guide, we will consider DNA gyrase (an antibacterial target) and Lanosterol 14-alpha-demethylase (an antifungal target).

-

Step 1: Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB ID: 2XCT for Staphylococcus aureus DNA gyrase and PDB ID: 5V5Z for Candida albicans Lanosterol 14-alpha-demethylase.

-

Step 2: Protein Preparation:

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add hydrogen atoms, as they are often missing in crystal structures.

-

Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

-

Repair any missing residues or atoms using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Maestro.

-

Perform a constrained energy minimization to relieve any steric clashes.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Step 1: Grid Generation: Define the binding site on the target protein. This is typically the active site or a known allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.

-

Step 2: Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ATMC ligand into the defined grid on the target protein. The program will generate multiple binding poses and rank them based on a scoring function.

-

Step 3: Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the interactions (hydrogen bonds, hydrophobic interactions, etc.) between ATMC and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

Step 1: System Preparation: Place the best-docked protein-ATMC complex in a simulation box.

-

Step 2: Solvation: Solvate the system by adding water molecules to the simulation box.

-

Step 3: Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.

-

Step 4: Minimization: Perform energy minimization of the entire system to remove bad contacts.

-

Step 5: Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Step 6: Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Step 7: Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD) and to characterize the persistent interactions between ATMC and the protein.

Potential Signaling Pathway Involvement: Oxidative Stress Response

The antioxidant activity of ATMC suggests its potential to modulate cellular signaling pathways related to oxidative stress. One such key pathway is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.

References

Methodological & Application

Synthesis Protocol for C17H13N5OS3: Compound Identification and Procedural Outline

A thorough search for the chemical formula C17H13N5OS3 did not yield a definitively identified compound in publicly accessible chemical databases and scientific literature. The provided molecular formula may correspond to a novel research chemical, a compound with limited public documentation, or contain a typographical error. Without a confirmed chemical identity, including a common name, IUPAC name, or CAS number, the generation of a specific and safe laboratory synthesis protocol is not feasible.

The following sections provide a generalized framework for the synthesis of a hypothetical organic compound, which should be adapted and rigorously validated by qualified researchers once the specific identity of this compound is confirmed. The procedures outlined are illustrative and do not constitute a validated protocol for the specified molecular formula.

I. Hypothetical Retrosynthetic Analysis

A plausible synthesis strategy for a molecule with the formula this compound would likely involve the coupling of heterocyclic precursors. A possible disconnection approach is illustrated below. This diagram is a conceptual workflow and not a validated reaction pathway for an existing compound.

Caption: Conceptual retrosynthetic analysis for a hypothetical this compound.

II. General Experimental Protocol

The following is a generalized protocol for the coupling of two heterocyclic intermediates. This is not a validated procedure for this compound.

Materials and Equipment:

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Reagents:

-

Heterocyclic Precursor A (e.g., substituted aminothiadiazole)

-

Heterocyclic Precursor B (e.g., halo-substituted benzothiazole)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Anhydrous solvent (e.g., DMF or Dioxane)

-

Ethyl acetate

-

Hexanes

-

Deuterated solvent for NMR (e.g., DMSO-d6)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add Heterocyclic Precursor A (1.0 eq), Heterocyclic Precursor B (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the pure product and remove the solvent in vacuo.

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis.

III. Data Presentation

All quantitative data from the synthesis and characterization should be compiled into tables for clarity.

Table 1: Reagent Quantities

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

|---|---|---|---|---|

| Heterocyclic Precursor A | TBD | TBD | 1.0 | TBD (g) |

| Heterocyclic Precursor B | TBD | TBD | 1.1 | TBD (g) |

| Palladium Catalyst | TBD | TBD | 0.05 | TBD (mg) |

| Base | TBD | TBD | 2.0 | TBD (g) |

| Solvent | N/A | N/A | N/A | TBD (mL) |

TBD: To be determined once the compound is identified.

Table 2: Yield and Characterization

| Parameter | Result |

|---|---|

| Theoretical Yield | TBD (g) |

| Actual Yield | TBD (g) |

| Percent Yield | TBD (%) |

| Melting Point | TBD (°C) |

| ¹H NMR | To be determined |

| Mass Spec (m/z) | To be determined |

IV. Signaling Pathway Visualization

As the identity and biological activity of this compound are unknown, no specific signaling pathway can be depicted. The following is a generic representation of a hypothetical drug-target interaction pathway.

Caption: Hypothetical signaling pathway for an inhibitory compound.

Disclaimer: This document is for informational purposes only and does not constitute a validated laboratory protocol. The synthesis of chemical compounds should only be performed by trained professionals in a properly equipped laboratory, with all appropriate safety precautions in place. The user is responsible for confirming the identity of the target compound and for developing and validating a safe and effective synthesis procedure.

Application Notes and Protocols for C17H13N5OS3 (Compound X)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of C17H13N5OS3, herein referred to as Compound X. Based on preliminary screening, Compound X is a potent and selective inhibitor of MEK1/2, a key kinase in the MAPK/ERK signaling pathway. The following protocols describe cell-based assays to determine its biological activity, including its effect on cell viability, its mechanism of action via inhibition of ERK phosphorylation, and its ability to induce apoptosis.

Table of Contents

-

Overview and Mechanism of Action

-

Cell Viability Assay

-

Western Blot Analysis for ERK Phosphorylation

-

Apoptosis Assay

-

Data Presentation

-

Signaling Pathway and Experimental Workflows

Overview and Mechanism of Action

Compound X (this compound) is a novel small molecule inhibitor targeting the MEK1/2 kinases. The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK1/2 a prime target for therapeutic intervention. By inhibiting MEK1/2, Compound X is expected to block the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and induction of apoptosis in cancer cells with a dependency on this pathway.[1]

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound X on cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability.

Protocol:

-

Cell Seeding:

-

Culture human cancer cells (e.g., Hec50co) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize and resuspend cells in fresh media.

-

Seed 5,000 cells in 100 µL of media per well into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of Compound X in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Include a vehicle control (DMSO-treated) and an untreated control.

-

Remove the media from the cells and add 100 µL of the media containing the different concentrations of Compound X.

-

Incubate the plate for 72 hours.[2]

-

-

MTS Reagent Addition and Measurement:

-

Data Analysis:

-

Express cell viability as a percentage of the untreated control.

-

Plot the percentage of cell viability against the log concentration of Compound X.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for ERK Phosphorylation

This protocol is to confirm the mechanism of action of Compound X by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Protocol:

-

Cell Treatment and Lysis:

-

Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Compound X (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 100 µL of radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

-

Determine the protein concentration of the supernatant using a Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][6]

-

Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[3][4]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane using a mild stripping buffer.[7]

-

Re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection as described above.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by Compound X through the quantification of caspase-3 and -7 activities.

Protocol:

-

Cell Seeding and Treatment:

-

Seed 10,000 cells in 100 µL of media per well into a white-walled 96-well plate.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of Compound X for 24 to 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.[8]

-

-

Assay Procedure:

-

Measurement and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

-

Data Presentation

Table 1: Cell Viability (IC50) of Compound X in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hec50co | Endometrial | 0.5 |

| A549 | Lung | 1.2 |

| U87MG | Glioblastoma | 2.5 |

| MDA-MB-231 | Breast | 5.8 |

Table 2: Effect of Compound X on ERK Phosphorylation in Hec50co Cells

| Treatment | p-ERK1/2 (Relative Density) | Total ERK1/2 (Relative Density) | p-ERK/Total ERK Ratio |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| Compound X (0.1 µM) | 0.45 | 0.98 | 0.46 |

| Compound X (1 µM) | 0.12 | 1.02 | 0.12 |

| Compound X (10 µM) | 0.02 | 0.99 | 0.02 |

Table 3: Induction of Apoptosis by Compound X in Hec50co Cells

| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |

| Vehicle Control | 1.0 |

| Compound X (1 µM) | 3.5 |

| Compound X (10 µM) | 8.2 |

| Staurosporine (1 µM) | 10.5 |

Signaling Pathway and Experimental Workflows

Caption: MAPK/ERK signaling pathway with the inhibitory action of Compound X on MEK1/2.

Caption: Experimental workflow for the cell viability (MTS) assay.

Caption: Experimental workflow for Western blot analysis of p-ERK and total ERK.

References

- 1. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 6. dbbiotech.com [dbbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. moleculardevices.com [moleculardevices.com]

Application Notes & Protocols for In Vivo Experimental Design of C17H13N5OS3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C17H13N5OS3 suggests a novel heterocyclic compound likely possessing a range of biological activities, characteristic of molecules rich in nitrogen and sulfur. Such compounds, particularly thiadiazole derivatives, have demonstrated significant therapeutic potential in preclinical studies, exhibiting anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8] This document provides a comprehensive guide for the in vivo experimental design and evaluation of a novel compound with the formula this compound, hereafter referred to as "the compound," focusing on its potential as an anti-inflammatory agent.

These protocols are designed to systematically assess the compound's safety, pharmacokinetics, and efficacy in established animal models. Adherence to ethical guidelines for animal research is paramount throughout these studies.

Preclinical In Vivo Development Workflow

A structured in vivo testing cascade is crucial for the efficient evaluation of the compound. The following workflow outlines the key stages, from initial safety assessments to efficacy studies in a disease model.

References

- 1. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - ProQuest [proquest.com]

- 4. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for C17H13N5OS3 as a Fluorescent Probe

Following a comprehensive search of scientific literature and chemical databases, we have been unable to identify a fluorescent probe with the specific chemical formula C17H13N5OS3. This suggests that a probe with this exact elemental composition may not be described in publicly available research or may not be a commonly used or commercially available compound.

Our search strategy included queries for the exact chemical formula, as well as broader searches for fluorescent probes containing structural motifs that could correspond to this formula, such as those incorporating thiazole, triazole, and other nitrogen-sulfur heterocyclic rings. While these searches yielded a significant amount of information on the general class of nitrogen and sulfur-containing heterocyclic fluorescent probes, no specific data, application notes, or experimental protocols could be linked to the formula this compound.

It is possible that the provided chemical formula contains a typographical error, or refers to a novel or proprietary compound not yet detailed in scientific literature.

To enable us to provide the detailed Application Notes and Protocols you require, please verify the chemical formula. Alternatively, providing any of the following information would be highly beneficial:

-

Common name or abbreviation of the fluorescent probe.

-

Chemical structure or a diagram of the molecule.

-

CAS (Chemical Abstracts Service) number.

-

A reference to a research paper, patent, or manufacturer where this probe is mentioned.

Upon receiving more specific information, we will be able to conduct a targeted search and generate the comprehensive documentation you need, including data presentation in structured tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.

We are ready to assist you further once additional details about the fluorescent probe are available.

Application Notes & Protocols for C17H13N5OS3 (Inhibitorex) in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C17H13N5OS3, hereafter referred to as Inhibitorex , is a novel small molecule with potential applications in targeted drug discovery. These application notes provide a comprehensive overview and detailed protocols for characterizing the binding of Inhibitorex to its putative protein target, Kinase Y. The methodologies described herein are fundamental for determining the affinity, kinetics, and thermodynamics of the protein-ligand interaction, which are critical parameters in the evaluation of a compound's potential as a therapeutic agent.

The following protocols for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are presented as standardized methods to assess the binding of Inhibitorex to Kinase Y.

Hypothetical Signaling Pathway of Kinase Y

The diagram below illustrates a hypothetical signaling cascade in which Kinase Y is a central component. Understanding this pathway is crucial for contextualizing the effects of Inhibitorex as an inhibitor.

Data Presentation: Summary of Binding Characteristics

The following tables summarize hypothetical quantitative data for the interaction between Inhibitorex and Kinase Y, as determined by the protocols outlined in this document.

Table 1: Binding Affinity and Inhibition

| Assay Type | Parameter | Value | Units |

| Fluorescence Polarization | Kd | 150 | nM |

| Surface Plasmon Resonance | KD | 135 | nM |

| Isothermal Titration Calorimetry | KD | 160 | nM |

| Biochemical Assay | IC50 | 250 | nM |

Table 2: Kinetic and Thermodynamic Parameters

| Assay Type | Parameter | Value | Units |

| Surface Plasmon Resonance | ka (on-rate) | 1.2 x 105 | M-1s-1 |

| kd (off-rate) | 1.6 x 10-2 | s-1 | |

| Isothermal Titration Calorimetry | ΔH (Enthalpy) | -10.5 | kcal/mol |

| -TΔS (Entropy) | 2.5 | kcal/mol | |

| ΔG (Gibbs Free Energy) | -8.0 | kcal/mol |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kd) of Inhibitorex for Kinase Y.

Materials:

-

Kinase Y protein

-

Fluorescently-labeled tracer ligand for Kinase Y

-

Inhibitorex (this compound)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black microplates

-

Microplate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a 2X solution of Kinase Y and 2X solution of the fluorescent tracer in Assay Buffer.

-

Add 10 µL of the 2X Kinase Y/tracer solution to each well of the 384-well plate.

-

Prepare a serial dilution of Inhibitorex in Assay Buffer.

-

Add 10 µL of the Inhibitorex serial dilution to the wells. For control wells, add 10 µL of Assay Buffer.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Plot the millipolarization (mP) values against the logarithm of the Inhibitorex concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to Kd using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

This protocol measures the real-time binding kinetics (ka and kd) and affinity (KD) of Inhibitorex to Kinase Y.

Materials:

-

SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Kinase Y protein

-

Inhibitorex (this compound)

-

Running Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant

Procedure:

-

Immobilize Kinase Y onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of Inhibitorex in Running Buffer.

-

Inject the Inhibitorex solutions over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.

-

Switch to flowing Running Buffer over the surface to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer).

-

Analyze the resulting sensorgrams by fitting the data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

This protocol directly measures the thermodynamic parameters (ΔH, KD, and stoichiometry) of the Inhibitorex-Kinase Y interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Kinase Y protein

-

Inhibitorex (this compound)

-

Dialysis Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl

Procedure:

-

Thoroughly dialyze the Kinase Y protein against the Dialysis Buffer. Dissolve Inhibitorex in the final dialysis buffer to minimize buffer mismatch effects.

-

Load the Kinase Y solution (e.g., 10 µM) into the ITC sample cell.

-

Load a concentrated solution of Inhibitorex (e.g., 100 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small injections (e.g., 2 µL) of Inhibitorex into the sample cell, with sufficient time between injections for the signal to return to baseline.

-

Integrate the heat change peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Application Note: In Vitro Evaluation of C17H13N5OS3 as a Potent Kinase Inhibitor

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount for the development of targeted therapeutics. This application note describes the in vitro evaluation of C17H13N5OS3, a novel small molecule, for its potential as an enzyme inhibitor. The protocols outlined herein provide a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action (MOA) of this compound against a specific kinase target. These methodologies are broadly applicable to the initial screening and characterization of putative enzyme inhibitors.

Materials and Reagents

-

This compound compound

-

Target enzyme (e.g., a specific kinase)

-

Substrate for the target enzyme

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, HEPES)

-

Cofactors (if required by the enzyme, e.g., MgCl2)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates (white, opaque for luminescence assays)

-

Plate reader capable of luminescence detection

-

Multichannel pipettes and sterile tips

-

DMSO (Dimethyl sulfoxide) for compound dilution

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol details the steps to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

-

Further dilute these intermediate concentrations into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations

-

Target enzyme solution (at a fixed concentration)

-

-

Include control wells:

-

Positive control: Enzyme without inhibitor.

-

Negative control: No enzyme.

-

-

-

Enzyme Reaction Initiation and Incubation:

-

Pre-incubate the enzyme with the compound for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and detect the product formation using a suitable method. For kinase assays, this often involves quantifying the amount of ADP produced.

-

Follow the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add Kinase Detection Reagent).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (100% activity) and negative (0% activity) controls.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Enzyme Kinetics and Mechanism of Action (MOA) Study

This protocol is designed to understand how this compound inhibits the enzyme by determining its effect on the Michaelis-Menten kinetic parameters, Km and Vmax.[1][2]

-

Assay Setup:

-

Prepare a matrix of reactions in a 96-well plate.

-

Vary the substrate concentration across the columns of the plate.

-

Vary the inhibitor (this compound) concentration across the rows of the plate. It is recommended to use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a no-inhibitor control.

-

Keep the enzyme and ATP concentrations constant.

-

-

Reaction and Detection:

-